molecular formula C20H11BrClIN2O2 B11696456 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

Cat. No.: B11696456
M. Wt: 553.6 g/mol
InChI Key: ZGQYHGPYNPIVGJ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound that features a benzoxazole ring substituted with bromine, chlorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the benzoxazole ring through a cyclization reaction, followed by halogenation to introduce the bromine and chlorine atoms

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a key consideration, ensuring that the compound can be produced in large quantities without compromising purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The benzoxazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide
  • N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide
  • (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Uniqueness

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and iodine atoms in the same molecule is relatively rare and can lead to unique properties that are not observed in similar compounds.

Properties

Molecular Formula

C20H11BrClIN2O2

Molecular Weight

553.6 g/mol

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

InChI

InChI=1S/C20H11BrClIN2O2/c21-12-4-6-16(22)15(9-12)20-25-17-10-14(5-7-18(17)27-20)24-19(26)11-2-1-3-13(23)8-11/h1-10H,(H,24,26)

InChI Key

ZGQYHGPYNPIVGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

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